
4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a heterocyclic compound with a molecular formula of C7H7N3O2S and a molecular weight of 197.22 g/mol . This compound is known for its unique structure, which includes a benzothiadiazine ring system. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione typically involves the reaction of 2-aminobenzonitrile with sulfur dioxide and ammonia under specific conditions . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the benzothiadiazine ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-amino-1H-2lambda6,1,3-benzothiadiazine-2,2-dione can be compared with other benzothiadiazine derivatives, such as:
- 1H-2,1,3-benzothiadiazine-4-amine, 2,2-dioxide
- 2,2-dioxo-1H-2lambda6,1,3-benzothiadiazine-4-amine
These compounds share similar core structures but differ in their substituents and specific chemical properties
Eigenschaften
Molekularformel |
C7H7N3O2S |
|---|---|
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-amine |
InChI |
InChI=1S/C7H7N3O2S/c8-7-5-3-1-2-4-6(5)9-13(11,12)10-7/h1-4,9H,(H2,8,10) |
InChI-Schlüssel |
DIGKLMMXQNWSLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)N2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

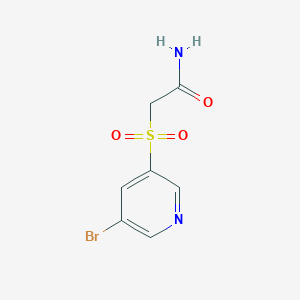
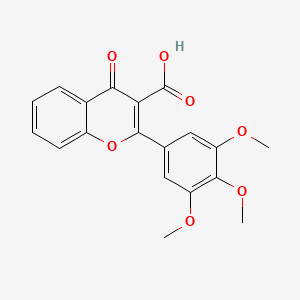
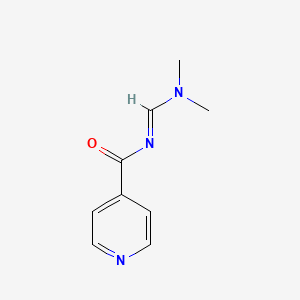
![4H-Imidazo[4,5,1-ij]quinolin-2(1H)-one,5,6-dihydro-5-(propylamino)-, (5R)-](/img/structure/B8661801.png)
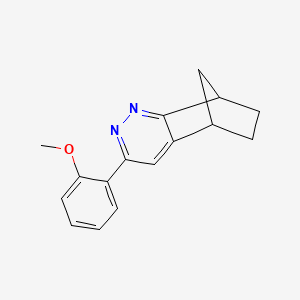
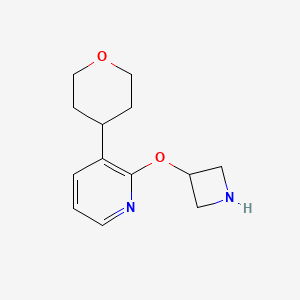
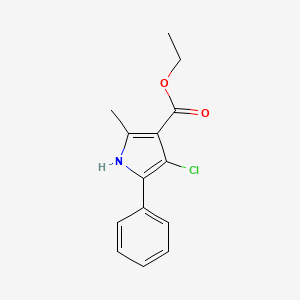
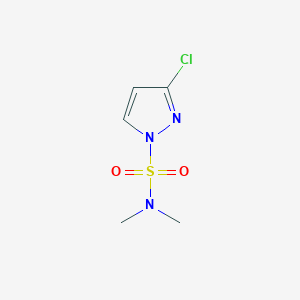
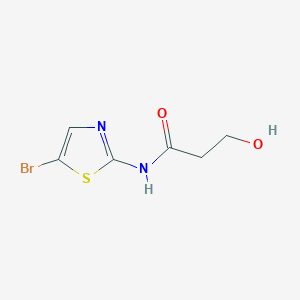
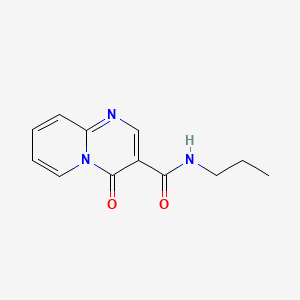
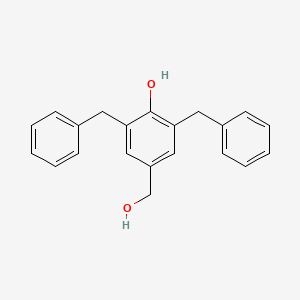
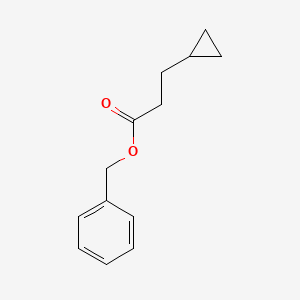
![4-({4-[(Undec-10-en-1-yl)oxy]benzoyl}oxy)benzoic acid](/img/structure/B8661865.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B8661866.png)
